1H-Pyrazole-3,4,5-d3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

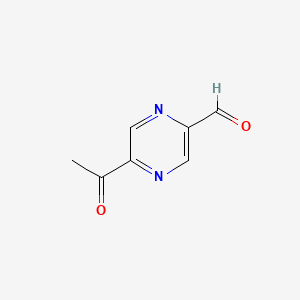

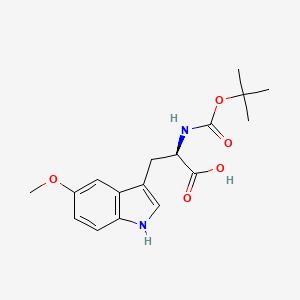

1H-Pyrazole-3,4,5-d3 is a variant of the pyrazole compound. Pyrazoles are known for their significance in coordination chemistry due to the stability of the aromatic pyrazole ring, the diversity of coordination patterns, and high synthetic availability . The oxidation reaction of 3,3′,5,5′-tetramethyl-1H,1′H-4,4′-bipyrazole in the HNO3–Fe3+ system resulted in the formation of 1Н-pyrazole-3,4,5-tricarboxylic acid (H3PTCA) isolated as the acid sodium salt Na(H2O)2H2PTCA .

Synthesis Analysis

The synthesis of 1H-Pyrazole-3,4,5-d3 involves the oxidation of 3,3′,5,5′-tetramethyl-1H,1′H-4,4′-bipyrazole in the HNO3–Fe3+ system . This reaction unexpectedly resulted in the formation of 1Н-pyrazole-3,4,5-tricarboxylic acid (H3PTCA) isolated as the acid sodium salt Na(H2O)2H2PTCA . The compound has a polymeric structure stabilized by rare seven-membered Н-bonded rings .

Molecular Structure Analysis

The molecular structure of 1H-Pyrazole-3,4,5-d3 is characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms . The compound has a polymeric structure stabilized by rare seven-membered Н-bonded rings .

Chemical Reactions Analysis

The primary chemical reaction involved in the formation of 1H-Pyrazole-3,4,5-d3 is the oxidation of 3,3′,5,5′-tetramethyl-1H,1′H-4,4′-bipyrazole in the HNO3–Fe3+ system . This reaction unexpectedly leads to the formation of 1Н-pyrazole-3,4,5-tricarboxylic acid (H3PTCA) isolated as the acid sodium salt Na(H2O)2H2PTCA .

Safety and Hazards

The safety data sheet for a related compound, 1H-Pyrazole-3-carboxylic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation and serious eye irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .

将来の方向性

Pyrazole, an important pharmacophore and a privileged scaffold of immense significance, is a five-membered heterocyclic moiety with an extensive therapeutic profile . Due to the expansion of pyrazole-centered pharmacological molecules at a quicker pace, there is an urgent need to put emphasis on recent literature with hitherto available information to recognize the status of this scaffold for pharmaceutical research . Future research of such energetic compounds should focus on the new synthesis methods and process optimization of 1H-Pyrazole-3,4,5-d3 .

特性

| { "Design of the Synthesis Pathway": "The synthesis of 1H-Pyrazole-3,4,5-d3 can be achieved through the reaction of hydrazine hydrate with deuterated acetylacetone, followed by cyclization with deuterated ethyl acetoacetate.", "Starting Materials": [ "Deuterated acetylacetone", "Hydrazine hydrate", "Deuterated ethyl acetoacetate" ], "Reaction": [ "Step 1: React deuterated acetylacetone with hydrazine hydrate to form the corresponding hydrazone derivative.", "Step 2: Add deuterated ethyl acetoacetate to the reaction mixture and stir to promote cyclization.", "Step 3: Purify the product by recrystallization or column chromatography." ] } | |

CAS番号 |

51038-79-0 |

分子式 |

C3H4N2 |

分子量 |

71.097 |

IUPAC名 |

3,4,5-trideuterio-1H-pyrazole |

InChI |

InChI=1S/C3H4N2/c1-2-4-5-3-1/h1-3H,(H,4,5)/i1D,2D,3D |

InChIキー |

WTKZEGDFNFYCGP-CBYSEHNBSA-N |

SMILES |

C1=CNN=C1 |

同義語 |

3,4,5-Trideuteropyrazole; Pyrazole-3,4,5-d3 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4',5'-Bis(1,3,2-dithiarsolan-2-yl)-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid](/img/structure/B569311.png)

![Acetic acid;ethyl-[ethyl(dihydroxy)silyl]oxy-dihydroxysilane](/img/structure/B569321.png)

![6,8-Bis(1,3,2-dithiarsolane-2-yl)-9-amino-5H-benzo[a]phenoxazine-5-one](/img/structure/B569325.png)